2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid
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Overview
Description
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is an organic compound characterized by the presence of a difluorophenyl group and a methylamino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzene, which undergoes a series of reactions to introduce the necessary functional groups.
Nitration and Reduction: The difluorobenzene is nitrated to form 2,6-difluoronitrobenzene, which is then reduced to 2,6-difluoroaniline.
Acylation: The aniline derivative undergoes acylation with chloroacetic acid to form 2-(2,6-difluorophenyl)-2-chloroacetic acid.
Amination: Finally, the chloroacetic acid derivative is treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methylamino group can yield N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group can produce the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid
- 2-(2,6-Difluorophenyl)-2-(ethylamino)acetic acid
- 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
Uniqueness
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methylamino group also differentiates it from other similar compounds, potentially offering distinct pharmacological properties.
This compound’s unique structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and discoveries.
Biological Activity
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
The compound features a difluorophenyl group and a methylamino group, which contribute to its biological properties. The presence of fluorine atoms often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby altering their activity.
Molecular Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, Mannich bases derived from similar structures have shown promising antibacterial and antifungal activities against various pathogens .
Antiviral Activity
In studies involving antiviral effects, certain derivatives have demonstrated effectiveness against viruses such as Dengue and Zika. The selectivity index (SI) for these compounds indicates their potential as broad-spectrum antivirals .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activities. In vitro studies have shown that modifications to the amino group significantly enhance cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to the influence of structural modifications on biological effects:
Case Studies
- Antiviral Evaluation : A study evaluated the antiviral properties of various derivatives against Zika virus. Compounds with a similar structure showed IC50 values in the low micromolar range, indicating potent antiviral activity .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that specific structural modifications led to significant increases in cytotoxicity. For instance, derivatives with a methylamino group exhibited enhanced activity against MDA-MB-231 breast cancer cells .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
NYAGSXGFFKMQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=CC=C1F)F)C(=O)O |
Origin of Product |
United States |
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